An In-depth Technical Guide to the Structure and Application of Mal-PEG12-acid
An In-depth Technical Guide to the Structure and Application of Mal-PEG12-acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of Mal-PEG12-acid, a heterobifunctional crosslinker integral to advancements in bioconjugation and drug delivery systems.
Core Structure and Chemical Identity
Mal-PEG12-acid is a polyethylene glycol (PEG) linker that possesses two distinct reactive functional groups: a maleimide group and a terminal carboxylic acid.[1][2] The structure consists of a maleimide head, a flexible spacer arm composed of twelve repeating ethylene glycol units, and a carboxylic acid tail. This dual functionality allows for the sequential and specific conjugation of two different molecules.[2][3] The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media.[1]
The general structure can be visualized as:
Maleimide Group <=> PEG12 Spacer <=> Carboxylic Acid Group
This unique arrangement is fundamental to its utility in creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs).
Chemical Structure Diagram
Caption: 2D representation of Mal-PEG12-acid's structure.
Physicochemical and Quantitative Data
The properties of Mal-PEG12-acid are summarized below, providing key data for experimental design and application.
| Property | Value | Source |
| Chemical Formula | C31H55NO16 | |
| Molecular Weight | 697.77 g/mol | |
| Alternate Molecular Weight | 697.8 g/mol | |
| CAS Number | 357277-61-3 | |
| Purity | >95-98% | |
| Appearance | White to off-white solid | |
| Solubility | Water, DMSO, DCM, DMF | |
| Storage Conditions | -20°C |
Reactivity and Functional Mechanisms
The utility of Mal-PEG12-acid stems from the orthogonal reactivity of its terminal groups.
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Maleimide Group : This group selectively reacts with sulfhydryl (thiol) groups (-SH) to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5. This specificity is crucial for site-specific modification of proteins and peptides at cysteine residues.
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Carboxylic Acid Group : The terminal carboxyl group (-COOH) can be activated to react with primary amine groups (-NH2), forming a stable amide bond. This reaction is typically mediated by carbodiimide chemistry, using activators such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
General Reaction Workflow
Caption: Logical workflow for a two-step bioconjugation reaction.
Key Applications in Research and Development
The unique properties of Mal-PEG12-acid make it a valuable tool in several advanced applications:
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Antibody-Drug Conjugates (ADCs) : It is widely used as a linker to attach potent cytotoxic drugs to monoclonal antibodies. The PEG spacer can improve the solubility and pharmacokinetic properties of the resulting ADC.
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Targeted Drug Delivery : The linker can be used to attach drugs to targeting ligands, facilitating delivery to specific cells or tissues.
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Protein and Peptide Labeling : Researchers use Mal-PEG12-acid for site-specific labeling of proteins with fluorescent dyes, biotin, or other reporter molecules.
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Surface Modification : It is employed to functionalize the surfaces of nanoparticles and biomaterials to enhance biocompatibility and introduce specific binding sites.
Experimental Protocol: General Procedure for Protein-Drug Conjugation
This section outlines a generalized protocol for conjugating a thiol-containing protein to an amine-containing small molecule drug using Mal-PEG12-acid.
Materials:
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Thiol-containing protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2)
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Amine-containing drug molecule
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Mal-PEG12-acid
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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N-Hydroxysuccinimide (NHS)
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Anhydrous DMSO
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Reaction buffers: Phosphate-buffered saline (PBS), pH 7.2; MES buffer, pH 6.0
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Size exclusion chromatography (SEC) column for purification
Procedure:
Step 1: Activation of Mal-PEG12-acid
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Dissolve Mal-PEG12-acid, EDC, and NHS in anhydrous DMSO to prepare a 10 mM stock solution of each.
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In a microcentrifuge tube, combine Mal-PEG12-acid, EDC, and NHS in a 1:1.2:1.2 molar ratio in MES buffer (pH 6.0).
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Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester activated Mal-PEG12-acid.
Step 2: Conjugation of Activated Linker to Amine-Containing Drug
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Dissolve the amine-containing drug in DMSO.
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Add the drug solution to the activated Mal-PEG12-acid mixture. The molar ratio should be optimized but can start at a 1:1 ratio.
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Allow the reaction to proceed for 1-2 hours at room temperature. This forms the Drug-PEG-Maleimide conjugate.
Step 3: Conjugation to Thiol-Containing Protein
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Prepare the thiol-containing protein in PBS at pH 7.2. If the protein does not have free thiols, it may need to be reduced with a reagent like DTT or TCEP, followed by purification to remove the reducing agent.
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Add the Drug-PEG-Maleimide conjugate solution to the protein solution. A typical starting molar excess of the conjugate to the protein is 5-10 fold.
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Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
Step 4: Purification and Characterization
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Purify the final antibody-drug conjugate using a size exclusion chromatography column to remove unreacted drug-linker conjugates and other small molecules.
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Characterize the final product using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm conjugation and determine the drug-to-antibody ratio (DAR).
Experimental Workflow Diagram
Caption: Step-by-step workflow for creating an antibody-drug conjugate.
